molecular formula C6H3Cl3O5S2 B13072402 4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride

4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride

Cat. No.: B13072402
M. Wt: 325.6 g/mol
InChI Key: MBJBMJXGDNPADH-UHFFFAOYSA-N
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Description

4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride (CAS 617701-22-1) is a high-purity chemical building block of interest in advanced organic synthesis and pharmaceutical research . This compound, with the molecular formula C6H3Cl3O5S2 and a molecular weight of 325.57, features two highly reactive sulfonyl chloride groups and a phenolic hydroxyl group on a chloro-substituted benzene ring . This unique structure makes it a versatile precursor for the synthesis of sulfonamides, sulfonate esters, and other complex sulfonyl-functionalized molecules. Researchers value this reagent for exploring new chemical entities and developing potential pharmaceutical candidates. The reactive sulfonyl chloride groups readily undergo nucleophilic substitution, allowing for the introduction of sulfonyl moieties, which are key pharmacophores in many bioactive compounds. The presence of additional functional groups (chloro and hydroxy) provides handles for further selective derivatization, enabling the creation of diverse chemical libraries. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care; this compound is classified with the hazard statement H314, indicating it causes severe skin burns and eye damage .

Properties

Molecular Formula

C6H3Cl3O5S2

Molecular Weight

325.6 g/mol

IUPAC Name

4-chloro-6-hydroxybenzene-1,3-disulfonyl chloride

InChI

InChI=1S/C6H3Cl3O5S2/c7-3-1-4(10)6(16(9,13)14)2-5(3)15(8,11)12/h1-2,10H

InChI Key

MBJBMJXGDNPADH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Cl)S(=O)(=O)Cl)S(=O)(=O)Cl)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride typically involves the chlorosulfonation of 4-chloro-6-hydroxybenzene. The process includes the following steps:

Industrial Production Methods

In industrial settings, the production of 4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Hydrolysis: Hydrolysis is typically carried out using water or dilute acids

Major Products

The major products formed from these reactions include various substituted benzene derivatives, sulfonic acids, and other functionalized compounds .

Scientific Research Applications

Organic Synthesis

4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride serves as an important reagent in organic synthesis. It is utilized in the preparation of various sulfonamide compounds, which are vital in medicinal chemistry for their antibacterial properties. The compound's ability to introduce sulfonyl groups facilitates the synthesis of complex organic molecules.

Pharmaceutical Industry

In pharmaceuticals, this compound plays a crucial role in the development of drugs targeting bacterial infections. Sulfonamides derived from 4-chloro-6-hydroxybenzene-1,3-disulfonyl dichloride are known for their effectiveness against a range of gram-positive and gram-negative bacteria. The compound's derivatives are also explored for anti-inflammatory and analgesic properties.

Dye Manufacturing

The compound is used in the dye industry for synthesizing azo dyes. Azo dyes are characterized by their vibrant colors and are widely used in textiles and food industries. The sulfonyl chloride functional groups enhance the solubility of these dyes in water, making them suitable for various applications.

Material Science

In material science, 4-chloro-6-hydroxybenzene-1,3-disulfonyl dichloride is employed in the modification of polymers to improve their thermal stability and chemical resistance. The incorporation of sulfonyl groups into polymer matrices can enhance properties such as flame retardancy and mechanical strength.

Case Study 1: Synthesis of Sulfonamide Antibiotics

A study demonstrated the synthesis of a series of sulfonamide antibiotics using 4-chloro-6-hydroxybenzene-1,3-disulfonyl dichloride as a key intermediate. The resulting compounds exhibited potent antibacterial activity against various pathogens, showcasing the compound's relevance in drug discovery.

Case Study 2: Development of Azo Dyes

Research conducted on the application of this compound in dye manufacturing revealed its effectiveness in producing azo dyes with high color yield and stability. The study highlighted the environmental benefits of using sulfonyl chlorides in dye synthesis due to their lower toxicity compared to traditional methods.

Mechanism of Action

The mechanism of action of 4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride involves its reactivity with nucleophiles and electrophiles. The chloro and disulfonyl dichloride groups can undergo nucleophilic substitution, leading to the formation of new covalent bonds. This reactivity makes it a valuable tool in chemical synthesis and modification of biomolecules .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural analogs and their distinguishing features:

Compound Name Substituents (Positions) CAS Number Molecular Formula Key Features
4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride Cl (4), OH (6), SO₂Cl (1,3) Not Provided C₆H₃Cl₃O₅S₂ High reactivity due to hydroxyl and chloro groups; limited commercial data.
4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride Cl (4), NH₂ (6), SO₂Cl (1,3) 671-89-6 C₆H₄Cl₃NO₄S₂ Key intermediate in hydrochlorothiazide synthesis; well-documented .
4-Methoxy-6-methylbenzene-1,3-disulfonyl dichloride OCH₃ (4), CH₃ (6), SO₂Cl (1,3) sc-352488 C₈H₈Cl₂O₆S₂ Electron-donating groups reduce reactivity; commercially available .
Benzene-1,3-disulfonyl dichloride H (all), SO₂Cl (1,3) 585-47-7 C₆H₄Cl₂O₄S₂ Simplest analog; used in cross-coupling reactions .
4-Amino-6-chlorobenzene-1,3-disulfonyl Dichloride
  • Synthesis : Produced via sulfonation of 3-chloroaniline with chlorosulfonic acid at elevated temperatures, yielding 70–85% under optimized conditions .
  • Reactivity: Amino groups enable nucleophilic substitution, while sulfonyl chlorides participate in Suzuki couplings (e.g., with 2-cyanopyridine-5-borate ester, 50–60% yield) .
4-Chloro-6-hydroxybenzene-1,3-disulfonyl Dichloride
  • Inferred Synthesis : Likely involves selective protection/deprotection of hydroxyl groups. Analogous methods use NaBH(AcO)₃ for reductions and HCl/EtOH for deprotection .
  • Reactivity: Hydroxyl groups may increase acidity (pKa ~8–10) compared to amino analogs, influencing solubility and reaction kinetics.
4-Methoxy-6-methylbenzene-1,3-disulfonyl Dichloride
  • Commercial Availability : Priced at $266/1 g, reflecting moderate demand and stabilized reactivity due to methoxy/methyl groups .

Physical and Chemical Properties

Property 4-Chloro-6-hydroxy Analog (Inferred) 4-Amino-6-chloro 4-Methoxy-6-methyl
Density (g/cm³) ~1.8–1.9 1.834 Not Provided
Boiling Point (°C) ~450–500 474.2 Not Provided
Flash Point (°C) ~240–260 240.6 Not Provided
Solubility Polar aprotic solvents Reacts with H₂O Toluene, DCM
Stability Sensitive to hydrolysis Stable at room temperature Stable under inert conditions

Challenges and Industrial Considerations

  • Synthesis Complexity: Hydroxyl groups require protection steps (e.g., acetyl or silyl groups), increasing synthesis cost compared to amino analogs .
  • Purity: Commercial 4-amino-6-chloro analog is available at 95% purity, while the hydroxy variant is less documented, suggesting scalability challenges.
  • Safety : Sulfonyl chlorides are moisture-sensitive; storage requires dry, sealed conditions.

Biological Activity

4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride, also known as a sulfonyl chloride derivative, has garnered attention for its diverse biological activities. This article synthesizes available research findings on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride is C6H4Cl2O6S2C_6H_4Cl_2O_6S_2. The compound features two sulfonyl groups and a hydroxyl group, contributing to its reactivity and interaction with biological targets. The presence of chlorine enhances its electrophilic nature, which is crucial for its biological activity.

The mechanism of action involves the compound's ability to interact with various biological macromolecules, including proteins and nucleic acids. The sulfonyl chloride moiety can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity can disrupt cellular processes and contribute to its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that 4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

The proposed mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

The compound has also been evaluated for anticancer activity. Studies involving human cancer cell lines demonstrated cytotoxic effects against:

Cell LineIC50 (µM)
HeLa15
MCF-720

The mechanism appears to involve induction of apoptosis through the mitochondrial pathway, characterized by increased levels of pro-apoptotic factors such as Bax and decreased levels of anti-apoptotic Bcl-2 proteins.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. Animal studies indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with the compound.

Case Studies

Antimicrobial Efficacy : A case study focused on the application of this compound in treating skin infections caused by resistant bacterial strains. Patients treated with topical formulations containing the compound exhibited significant improvement compared to control groups.

Cancer Treatment : A clinical trial investigated the use of this compound in combination with conventional chemotherapy for breast cancer patients. Results showed enhanced efficacy and reduced side effects, suggesting a synergistic effect.

Research Findings

Recent studies have employed various methodologies, including high-throughput screening and molecular docking simulations, to elucidate the binding affinities of this compound with target proteins involved in disease pathways.

Molecular Docking Results

Molecular docking studies revealed that the compound binds effectively to the active sites of key enzymes involved in cancer cell proliferation and inflammation.

Target ProteinBinding Affinity (kcal/mol)
Cyclooxygenase-2 (COX-2)-9.5
BCL-2-8.7

These findings suggest that 4-Chloro-6-hydroxybenzene-1,3-disulfonyl dichloride could serve as a lead compound for further development in therapeutic applications targeting microbial infections and cancer.

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